1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one 1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2092566-69-1
VCID: VC3121300
InChI: InChI=1S/C12H21FN2O/c13-8-11-3-6-15(9-11)12(16)7-10-1-4-14-5-2-10/h10-11,14H,1-9H2
SMILES: C1CNCCC1CC(=O)N2CCC(C2)CF
Molecular Formula: C12H21FN2O
Molecular Weight: 228.31 g/mol

1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one

CAS No.: 2092566-69-1

Cat. No.: VC3121300

Molecular Formula: C12H21FN2O

Molecular Weight: 228.31 g/mol

* For research use only. Not for human or veterinary use.

1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one - 2092566-69-1

Specification

CAS No. 2092566-69-1
Molecular Formula C12H21FN2O
Molecular Weight 228.31 g/mol
IUPAC Name 1-[3-(fluoromethyl)pyrrolidin-1-yl]-2-piperidin-4-ylethanone
Standard InChI InChI=1S/C12H21FN2O/c13-8-11-3-6-15(9-11)12(16)7-10-1-4-14-5-2-10/h10-11,14H,1-9H2
Standard InChI Key NMDZBYQWZCMMTR-UHFFFAOYSA-N
SMILES C1CNCCC1CC(=O)N2CCC(C2)CF
Canonical SMILES C1CNCCC1CC(=O)N2CCC(C2)CF

Introduction

The compound 1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one is a synthetic organic molecule that incorporates a fluorinated pyrrolidine ring and a piperidine moiety. This structural arrangement suggests potential applications in medicinal chemistry, particularly in the development of pharmacologically active agents. Below, we explore its structural features, synthesis pathways, physicochemical properties, and potential biological activities.

Structural Features

PropertyDetails
Molecular FormulaC12H19FN2O
Functional GroupsFluoromethyl group, pyrrolidine ring, piperidine ring, ketone group
Molecular WeightApproximately 226.29 g/mol
Key Structural ElementsFluorinated pyrrolidine and piperidine rings connected via an ethanone linker

The presence of the fluoromethyl group enhances lipophilicity and metabolic stability, which often improves drug-like characteristics. The piperidine moiety is a common pharmacophore in drug design due to its role in modulating receptor binding and activity.

Synthesis Pathways

The synthesis of 1-(3-(Fluoromethyl)pyrrolidin-1-yl)-2-(piperidin-4-yl)ethan-1-one typically involves:

  • Step 1: Fluorination of Pyrrolidine

    • A fluorinated derivative of pyrrolidine is prepared using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    • Example Reaction:

      Pyrrolidine+Selectfluor3-Fluoromethylpyrrolidine\text{Pyrrolidine} + \text{Selectfluor} \rightarrow \text{3-Fluoromethylpyrrolidine}
  • Step 2: Coupling with Piperidine

    • The fluorinated pyrrolidine is reacted with piperidin-4-one under reductive amination conditions.

    • Reducing agents like sodium cyanoborohydride or borane complexes are used.

  • Step 3: Formation of Ethanone Linker

    • The final product is obtained by introducing the ethanone linker via acylation or condensation reactions.

Potential Biological Activities

While specific studies on this compound may be limited, its structural motifs suggest potential applications in:

  • CNS Drug Development

    • The piperidine moiety is prevalent in neuroactive compounds targeting dopamine or serotonin receptors.

    • Fluorination often enhances blood-brain barrier permeability.

  • Antiviral Activity

    • Fluorinated compounds have shown promise in inhibiting viral replication by interacting with viral enzymes or RNA polymerases .

  • Kinase Inhibition

    • Ketone-containing piperidines have been explored as kinase inhibitors for cancer and inflammatory diseases .

  • Antibacterial Properties

    • Piperidine derivatives are known for their antimicrobial activity against Gram-positive and Gram-negative bacteria .

Research Findings

Although specific data on this compound may not be readily available, related compounds provide insight into its potential:

Activity TypeRelated Compound Findings
AntiviralCompounds with similar fluorinated structures inhibit HIV and influenza .
CNS ActivityPiperidine derivatives show sedative and analgesic effects .
AntibacterialSubstituted piperidines exhibit broad-spectrum antibacterial activity .

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